molecular formula C25H29N3O2 B11022614 trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-[4-(propan-2-yl)phenyl]cyclohexanecarboxamide

trans-4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-[4-(propan-2-yl)phenyl]cyclohexanecarboxamide

Cat. No.: B11022614
M. Wt: 403.5 g/mol
InChI Key: MHZUFFNLSMMYCF-UHFFFAOYSA-N
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Description

TRANS-N-(4-ISOPROPYLPHENYL)-4-[(4-OXO-3(4H)-QUINAZOLINYL)METHYL]CYCLOHEXANECARBOXAMIDE is a complex organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinazoline core, a cyclohexane ring, and an isopropylphenyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TRANS-N-(4-ISOPROPYLPHENYL)-4-[(4-OXO-3(4H)-QUINAZOLINYL)METHYL]CYCLOHEXANECARBOXAMIDE typically involves multiple steps, including the formation of the quinazoline core, the introduction of the isopropylphenyl group, and the cyclohexane ring. Common reagents used in these reactions include:

    Quinazoline formation: Starting materials such as anthranilic acid and formamide.

    Isopropylphenyl group introduction: Reagents like isopropyl bromide and phenylboronic acid.

    Cyclohexane ring formation: Cyclohexanone and related derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

TRANS-N-(4-ISOPROPYLPHENYL)-4-[(4-OXO-3(4H)-QUINAZOLINYL)METHYL]CYCLOHEXANECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of quinazoline core or other functional groups.

    Substitution: Replacement of specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce reduced quinazoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, quinazoline derivatives are often studied for their potential as enzyme inhibitors, receptor antagonists, and other bioactive agents. This compound may exhibit similar properties, making it a candidate for drug discovery and development.

Medicine

Potential therapeutic applications of this compound include its use as an anticancer agent, antimicrobial agent, or anti-inflammatory agent. Its ability to interact with specific molecular targets makes it a promising candidate for further investigation.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of TRANS-N-(4-ISOPROPYLPHENYL)-4-[(4-OXO-3(4H)-QUINAZOLINYL)METHYL]CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core may bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ISOPROPYLPHENYL)-4-[(4-OXO-3(4H)-QUINAZOLINYL)METHYL]CYCLOHEXANECARBOXAMIDE
  • TRANS-N-(4-ISOPROPYLPHENYL)-4-[(4-OXO-3(4H)-QUINAZOLINYL)METHYL]CYCLOHEXANECARBOXAMIDE

Uniqueness

The uniqueness of TRANS-N-(4-ISOPROPYLPHENYL)-4-[(4-OXO-3(4H)-QUINAZOLINYL)METHYL]CYCLOHEXANECARBOXAMIDE lies in its specific structural arrangement, which may confer distinct biological activities and chemical properties compared to other similar compounds. Its combination of a quinazoline core, cyclohexane ring, and isopropylphenyl group makes it a versatile compound for various applications.

Properties

Molecular Formula

C25H29N3O2

Molecular Weight

403.5 g/mol

IUPAC Name

4-[(4-oxoquinazolin-3-yl)methyl]-N-(4-propan-2-ylphenyl)cyclohexane-1-carboxamide

InChI

InChI=1S/C25H29N3O2/c1-17(2)19-11-13-21(14-12-19)27-24(29)20-9-7-18(8-10-20)15-28-16-26-23-6-4-3-5-22(23)25(28)30/h3-6,11-14,16-18,20H,7-10,15H2,1-2H3,(H,27,29)

InChI Key

MHZUFFNLSMMYCF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C2CCC(CC2)CN3C=NC4=CC=CC=C4C3=O

Origin of Product

United States

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